2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCZTSOCXERPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Acylation via Acyl Chloride Intermediate
Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride
The first step involves activating 2-(4-ethoxyphenyl)acetic acid using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(4-ethoxyphenyl)acetyl chloride with >90% conversion efficiency. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.
Coupling with 2-[5-(1-Hydroxyethyl)thiophen-2-yl]ethylamine
The acyl chloride is reacted with 2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamine in THF at room temperature for 12–15 hours, using triethylamine (TEA) as a base to neutralize HCl. The hydroxyethyl group on the thiophene ring requires protection with a tert-butyldimethylsilyl (TBS) ether prior to acylation to prevent side reactions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the final product with an overall yield of 68–72%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (Step 1); RT (Step 2) |
| Yield (Overall) | 68–72% |
| Purity (HPLC) | ≥98% |
Palladium-Catalyzed Cross-Coupling for Thiophene Intermediate
Suzuki-Miyaura Coupling for Thiophene Construction
The 5-(1-hydroxyethyl)thiophen-2-yl moiety is synthesized via Suzuki-Miyaura coupling between 2-bromo-5-(1-hydroxyethyl)thiophene and a boronic ester derivative. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water (3:1) mixture at 80°C for 8 hours, the coupling achieves 85% yield. The hydroxyethyl group is introduced via reduction of a ketone intermediate (5-acetylthiophen-2-yl) using NaBH₄ in methanol.
Amide Bond Formation
The ethylamine side chain is introduced by reacting the thiophene intermediate with ethylenediamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Subsequent acylation with 2-(4-ethoxyphenyl)acetic acid under reflux in dichloromethane (DCM) yields the target compound with a 65% overall yield.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Reduction Efficiency | 92% (NaBH₄) |
| Overall Yield | 65% |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Thiophene Precursor
Wang resin is functionalized with a bromothiophene derivative, enabling iterative coupling cycles. The hydroxyethyl group is introduced via on-resin oxidation of a vinyl group using OsO₄ followed by NaBH₄ reduction.
Sequential Acylation and Cleavage
The resin-bound intermediate is acylated with 2-(4-ethoxyphenyl)acetic acid using HATU/DIEA in DMF. Cleavage from the resin with trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound with 70–75% purity, requiring further purification via flash chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Resin Loading Capacity | 1.2 mmol/g |
| Final Purity | 95% (after chromatography) |
Biocatalytic Approach Using Lipase Enzymes
Enzymatic Acylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acylation of 2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamine with 2-(4-ethoxyphenyl)acetic acid in tert-butyl methyl ether (TBME) at 40°C. The enzyme exhibits regioselectivity for the primary amine, achieving 80% conversion in 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Conversion Efficiency | 80% |
Structural Validation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.75 (d, J = 3.6 Hz, 1H, Th-H), 6.45 (d, J = 3.6 Hz, 1H, Th-H), 4.55 (q, J = 6.8 Hz, 1H, -CH(OH)CH₃), 3.95 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.45 (t, J = 6.8 Hz, 2H, -NHCH₂), 2.85 (t, J = 6.8 Hz, 2H, -CH₂Th), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 1.25 (d, J = 6.8 Hz, 3H, -CH(OH)CH₃).
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Two-Step Acylation | 72% | 98% | Moderate | Low |
| Palladium-Catalyzed | 65% | 95% | High | High |
| Solid-Phase Synthesis | 75% | 95% | High | Moderate |
| Biocatalytic | 80% | 90% | Low | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions are common substitution reactions that can be performed on the thiophene ring using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors .
Comparison with Similar Compounds
Ethoxyphenylacetamide Core
- 2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) : Shares the 4-ethoxyphenylacetamide backbone but replaces the thiophene-hydroxyethyl moiety with a 4-fluorophenyl-ethyl group. The fluorophenyl group enhances lipophilicity (logP = 2.74) compared to the hydroxyethyl-thiophene substituent, which likely increases polarity .
- N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide : Incorporates an indazole ring instead of thiophene, demonstrating the versatility of the ethoxyphenylacetamide scaffold in hybrid pharmacophore design .
Thiophene Derivatives
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Features dual thiophene rings but lacks the ethoxyphenyl and hydroxyethyl groups. The cyano group introduces electron-withdrawing effects, altering reactivity compared to the hydroxyethyl substituent .
- Piperazinyl quinolones with bromothiophene substituents: Highlight the pharmacological relevance of thiophene-containing acetamides, particularly in antibacterial contexts .
Physicochemical Properties
*Estimated based on structural similarity. The hydroxyethyl group in the target compound likely increases hydrophilicity compared to Y206-8490.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide (CAS Number: 2097935-06-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 333.4 g/mol. The structure features an ethoxyphenyl group and a thiophene derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO3S |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 2097935-06-1 |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The ethoxyphenyl and thiophene groups are believed to facilitate binding to specific receptors or enzymes, modulating their activity. Research suggests that compounds with similar structures often exhibit anti-inflammatory , antimicrobial , and anticancer properties.
Anticancer Activity
Preliminary studies indicate that compounds related to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and P815 cancer cell lines, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is crucial as it enhances the lipophilicity of the molecule, improving membrane penetration and subsequent antibacterial effects.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This suggests that 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide may possess similar anti-inflammatory properties.
Case Studies
Several studies have investigated the biological activities of thiophene-based compounds:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a series of thiophene derivatives exhibited significant cytotoxicity in vitro, leading to apoptosis in cancer cell lines .
- Antimicrobial Activity : A related compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
- Inflammation Models : In animal models of inflammation, compounds similar to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide reduced edema and inflammatory markers significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
